
7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile is a complex organic compound with a unique structure that includes a quinoxaline core, a phenyl group, and various functional groups such as chloro, hydroxy, and oxido
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.
Scientific Research Applications
7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone
- 7-Chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone
Uniqueness
7-Chloro-4-hydroxy-1-oxido-3-phenyliminoquinoxalin-1-ium-2-carbonitrile is unique due to its specific combination of functional groups and its quinoxaline core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
220968-91-2 |
|---|---|
Molecular Formula |
C15H9ClN4O2 |
Molecular Weight |
312.71 g/mol |
IUPAC Name |
3-anilino-7-chloro-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile |
InChI |
InChI=1S/C15H9ClN4O2/c16-10-6-7-12-13(8-10)19(21)14(9-17)15(20(12)22)18-11-4-2-1-3-5-11/h1-8,18H |
InChI Key |
TZSAEEXSFZQNSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=[N+](C3=C(C=C(C=C3)Cl)[N+](=C2C#N)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


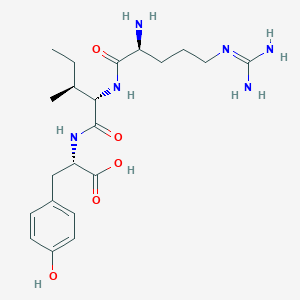
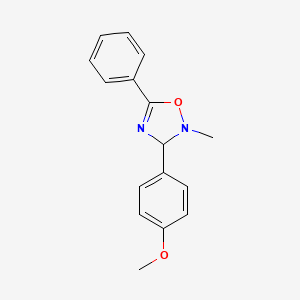
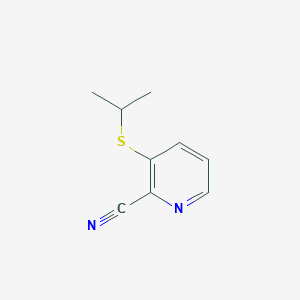


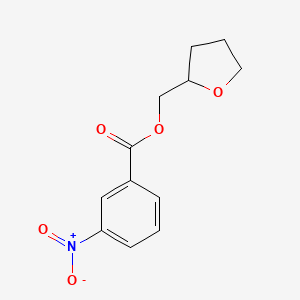

![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)

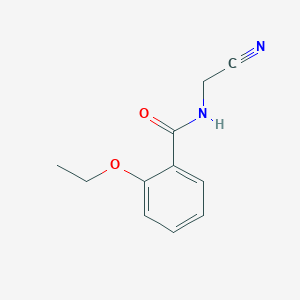

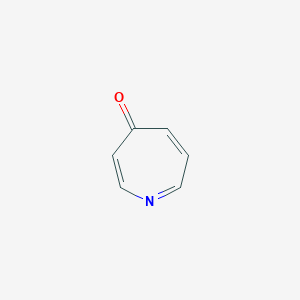
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
